molecular formula C14H15N3O3S2 B2926618 6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1704637-04-6

6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2926618
CAS No.: 1704637-04-6
M. Wt: 337.41
InChI Key: CIWVPWNLPRPPMU-UHFFFAOYSA-N
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Description

The compound “6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several heterocyclic moieties, including a thiophene ring, a thiazepane ring, and a pyrimidine ring . These types of structures are often found in various bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. It’s likely that it could undergo a variety of reactions, including those typical for compounds containing thiophene, thiazepane, and pyrimidine rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical compound you're inquiring about is related to a class of substances used in various chemical syntheses. For instance, similar pyrimidine compounds have been employed in the synthesis of diverse molecular structures. One study demonstrated the synthesis of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones by reacting 4-pyrimidinamines with specific diones (Danswan, Kennewell, & Tully, 1989). Another relevant research discussed the determination of acidity constants of enolisable compounds like pyrimidine-2,4,6-trione, which is essential for understanding their chemical behavior (Mofaddel, Bar, Villemin, & Desbène, 2004).

Catalytic and Synthesis Applications

  • Pyrimidine derivatives have also been synthesized using different catalytic methods. For example, a study described the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives catalyzed by thiourea dioxide in water, highlighting the recyclability and environmental benefits of this catalyst (Verma & Jain, 2012).

Materials Science and Electronics

  • In materials science, similar compounds are utilized in the development of electronic materials. A study synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, demonstrating the importance of the pyrimidine structure in enhancing device efficiency (Hu et al., 2015).

Pharmacological Research

  • In pharmacology, research on thieno[2,3-d]pyrimidine-2,4-dione derivatives identified potential applications as GnRH receptor antagonists to treat reproductive diseases, demonstrating the therapeutic potential of similar compounds (Guo et al., 2003).

Properties

IUPAC Name

6-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-12-8-9(15-14(20)16-12)13(19)17-4-3-11(22-7-5-17)10-2-1-6-21-10/h1-2,6,8,11H,3-5,7H2,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWVPWNLPRPPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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